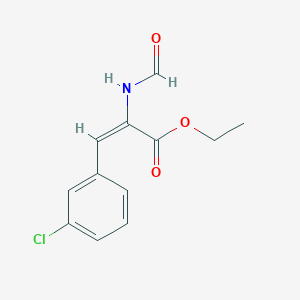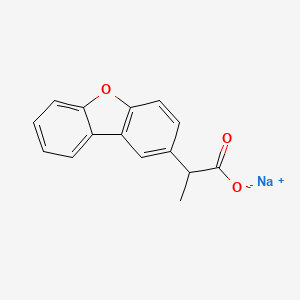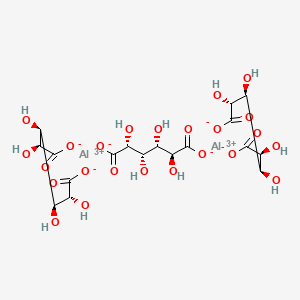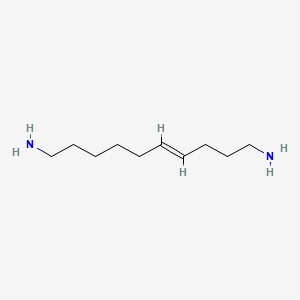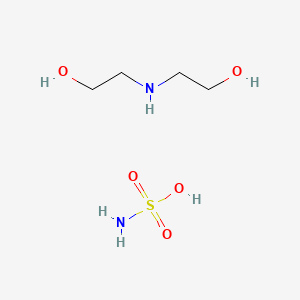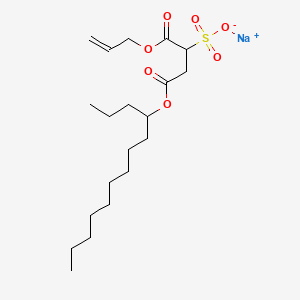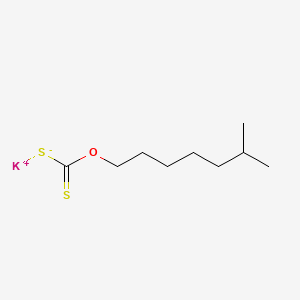
Potassium O-isooctyl dithiocarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium O-isooctyl dithiocarbonate is a chemical compound with the molecular formula C9H17KOS2 . It is known for its applications in various industrial processes, particularly in the mining industry as a flotation agent. The compound is characterized by its ability to form stable complexes with metal ions, making it useful in the separation and extraction of metals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium O-isooctyl dithiocarbonate can be synthesized through the reaction of potassium hydroxide with isooctyl alcohol and carbon disulfide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves the following steps:
Mixing: Potassium hydroxide is dissolved in water to form a potassium hydroxide solution.
Reaction: Isooctyl alcohol is added to the potassium hydroxide solution, followed by the slow addition of carbon disulfide. The reaction mixture is stirred continuously to ensure complete reaction.
Separation: The resulting product is separated from the reaction mixture by filtration or centrifugation.
Purification: The crude product is purified through recrystallization or other suitable methods to obtain pure this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium O-isooctyl dithiocarbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Substitution: It can participate in substitution reactions where the dithiocarbonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: The major product of oxidation is the corresponding disulfide.
Substitution: The major products depend on the substituent introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
Potassium O-isooctyl dithiocarbonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as an antimicrobial agent.
Industry: Widely used in the mining industry as a flotation agent for the extraction of metals.
Wirkmechanismus
The mechanism of action of potassium O-isooctyl dithiocarbonate involves its ability to form stable complexes with metal ions. This complexation process facilitates the separation and extraction of metals from ores. The compound interacts with metal ions through its sulfur atoms, forming strong bonds that stabilize the metal complexes.
Vergleich Mit ähnlichen Verbindungen
- Potassium ethyl xanthate
- Potassium isobutyl xanthate
- Potassium amyl xanthate
Comparison: Potassium O-isooctyl dithiocarbonate is unique due to its specific alkyl group (isooctyl), which imparts distinct properties compared to other xanthates. This uniqueness makes it particularly effective in certain industrial applications, such as the flotation of specific metal ores.
Eigenschaften
CAS-Nummer |
85650-89-1 |
|---|---|
Molekularformel |
C9H17KOS2 |
Molekulargewicht |
244.5 g/mol |
IUPAC-Name |
potassium;6-methylheptoxymethanedithioate |
InChI |
InChI=1S/C9H18OS2.K/c1-8(2)6-4-3-5-7-10-9(11)12;/h8H,3-7H2,1-2H3,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
BPGJJRCXTBPLGR-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)CCCCCOC(=S)[S-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



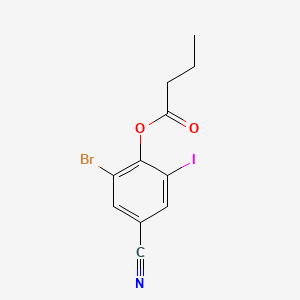
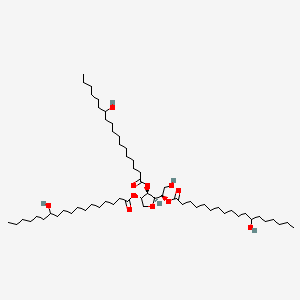
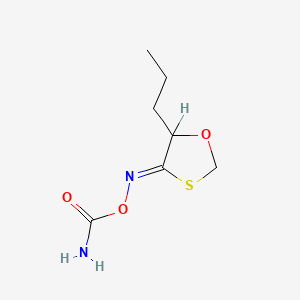
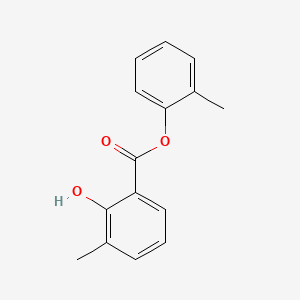
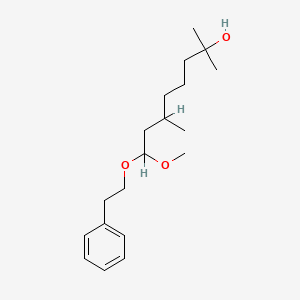
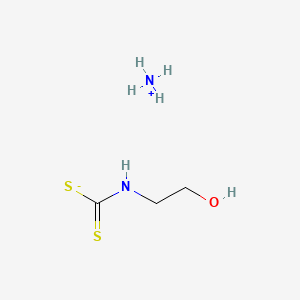
![4-[(2-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12662937.png)
